molecular formula C18H16N6O3S2 B254015 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B254015
M. Wt: 428.5 g/mol
InChI Key: OHCMWWOASJVZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide, commonly known as CTAP, is a small molecule that has been widely used in scientific research. CTAP is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and survival.

Mechanism of Action

The mechanism of action of CTAP involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that phosphorylates many proteins involved in cellular processes. CK2 has been shown to be overexpressed in many cancers, making it an attractive target for cancer therapy. CTAP binds to the ATP-binding site of CK2, preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
CTAP has been shown to have several biochemical and physiological effects. In cancer cells, CTAP has been shown to inhibit cell proliferation and survival, leading to decreased tumor growth. CTAP has also been shown to inhibit the replication of HIV in vitro, making it a potential therapeutic agent for HIV infection. CTAP has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using CTAP in lab experiments include its potent inhibition of CK2 activity, its specificity for CK2 over other protein kinases, and its ability to inhibit CK2 activity in vivo. The limitations of using CTAP in lab experiments include its potential toxicity to cells and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of CTAP in scientific research. One direction is the development of more potent and specific inhibitors of CK2. Another direction is the use of CTAP in combination with other drugs for cancer therapy. CTAP may also have potential therapeutic applications in other diseases, such as Alzheimer's disease and HIV infection. Further studies are needed to determine the safety and efficacy of CTAP in vivo.

Synthesis Methods

The synthesis of CTAP involves several steps, starting from commercially available starting materials. The synthesis begins with the reaction of 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine with 2-bromoacetamide to give the intermediate 2-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide. This intermediate is then reacted with 5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-2-thiol to give the final product, CTAP.

Scientific Research Applications

CTAP has been extensively used in scientific research as a potent inhibitor of CK2. CK2 is a serine/threonine protein kinase that is involved in many cellular processes, including cell proliferation, differentiation, and survival. CK2 has also been implicated in many diseases, including cancer, Alzheimer's disease, and HIV infection. CTAP has been shown to inhibit CK2 activity in vitro and in vivo, leading to decreased cell proliferation and survival in cancer cells. CTAP has also been shown to inhibit the replication of HIV in vitro.

properties

Product Name

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

Molecular Formula

C18H16N6O3S2

Molecular Weight

428.5 g/mol

IUPAC Name

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C18H16N6O3S2/c1-10-3-5-11(6-4-10)15-12(7-19)16(26)22-17(21-15)28-9-13(25)20-18-24-23-14(29-18)8-27-2/h3-6H,8-9H2,1-2H3,(H,20,24,25)(H,21,22,26)

InChI Key

OHCMWWOASJVZMS-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)NC3=NN=C(S3)COC)C#N

SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)NC3=NN=C(S3)COC)C#N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)NC3=NN=C(S3)COC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.